molecular formula C11H6BrN3 B11855976 6-Bromo-[2,3'-bipyridine]-5'-carbonitrile CAS No. 1346687-06-6

6-Bromo-[2,3'-bipyridine]-5'-carbonitrile

Cat. No.: B11855976
CAS No.: 1346687-06-6
M. Wt: 260.09 g/mol
InChI Key: BXOGSEIANQIAGP-UHFFFAOYSA-N
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Description

Contextualization of Bipyridine Scaffolds in Modern Organic and Inorganic Chemistry

Bipyridines are a class of organic compounds with the formula (C₅H₄N)₂. They consist of two interconnected pyridine (B92270) rings. These scaffolds are of immense importance in both organic and inorganic chemistry due to their ability to act as chelating ligands, forming stable complexes with a wide range of metal ions. researchgate.netnih.gov The 2,2'-bipyridine (B1663995) isomer, in particular, is one of the most widely used ligands in coordination chemistry. nih.gov The stability and ease of functionalization of the bipyridine core make it an ideal component in the design of new molecules with specific electronic and structural properties. researchgate.net

The versatility of bipyridines allows for their use as foundational structures in the synthesis of a vast array of complex molecules, including those with biological activity, photosensitizers, and components for supramolecular assemblies. mdpi.com The introduction of various substituents onto the bipyridine rings enables fine-tuning of the resulting complexes' properties, such as their redox potentials, photophysical characteristics, and catalytic activity. acs.org

Significance of Substituted Bipyridine Systems in Advanced Materials and Catalysis

The strategic placement of functional groups on the bipyridine framework gives rise to substituted bipyridine systems with enhanced functionalities. These systems are pivotal in the development of advanced materials and novel catalysts. For instance, functionalized bipyridines are integral components of metal-organic frameworks (MOFs), which are porous materials with applications in gas storage, separation, and catalysis. nih.govacs.org The nature and positioning of the substituents on the bipyridine ligand can dictate the structure and properties of the resulting MOF. nih.gov

Specific Research Focus on 6-Bromo-[2,3'-bipyridine]-5'-carbonitrile as a Functionalized Bipyridine Core

This compound stands out as a particularly interesting functionalized bipyridine due to its unique substitution pattern. The presence of a bromine atom at the 6-position and a carbonitrile group at the 5'-position of the [2,3'-bipyridine] core provides two distinct reactive sites. The bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of a wide range of organic fragments. nih.gov This versatility makes it a valuable precursor for creating more complex and highly functionalized bipyridine derivatives.

The carbonitrile group, on the other hand, can be transformed into other functional groups or can participate in cyclization reactions to form more elaborate heterocyclic systems. The pyridine-3,5-dicarbonitrile (B74902) moiety, for example, has garnered attention in materials chemistry for its potential use in organic light-emitting diodes (OLEDs). beilstein-journals.org The specific arrangement of the bromo and cyano groups in this compound offers a unique platform for the design and synthesis of novel organic semiconductors and other functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1346687-06-6

Molecular Formula

C11H6BrN3

Molecular Weight

260.09 g/mol

IUPAC Name

5-(6-bromopyridin-2-yl)pyridine-3-carbonitrile

InChI

InChI=1S/C11H6BrN3/c12-11-3-1-2-10(15-11)9-4-8(5-13)6-14-7-9/h1-4,6-7H

InChI Key

BXOGSEIANQIAGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Br)C2=CN=CC(=C2)C#N

Origin of Product

United States

Synthetic Methodologies for 6 Bromo 2,3 Bipyridine 5 Carbonitrile and Analogous Bipyridine Systems

Transition Metal-Catalyzed Cross-Coupling Strategies for Bipyridine Assembly

The formation of the pivotal carbon-carbon bond between the two pyridine (B92270) rings in 6-Bromo-[2,3'-bipyridine]-5'-carbonitrile is most effectively achieved through transition metal-catalyzed cross-coupling reactions. Palladium-based catalysts, in particular, have demonstrated exceptional efficacy in mediating these transformations.

Suzuki-Miyaura Coupling Approaches

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, commercial availability of reagents, and tolerance of a wide array of functional groups. libretexts.org The reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide. libretexts.org

The synthesis of bipyridines via Suzuki-Miyaura coupling relies on the palladium-catalyzed reaction between a pyridyl halide and a pyridylboronic acid or its ester derivative. The catalytic cycle generally involves the oxidative addition of the palladium(0) catalyst to the pyridyl halide, followed by transmetalation with the pyridylboron reagent and subsequent reductive elimination to yield the bipyridine product and regenerate the active palladium(0) species. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity, especially when dealing with electron-deficient pyridine rings or sensitive functional groups. researchgate.net

For the synthesis of a molecule like this compound, a plausible Suzuki-Miyaura strategy would involve the coupling of a 2,6-dihalopyridine with a 5-cyano-3-pyridylboronic acid derivative. The differential reactivity of halogens on the pyridine ring can be exploited for selective coupling. For instance, a 2-bromo-6-chloropyridine (B1266251) could be used to selectively couple at the more reactive bromo position.

CatalystLigandBaseSolventTemp. (°C)Yield (%)Ref.
Pd(PPh₃)₄-Na₂CO₃Toluene/H₂O10075-85 researchgate.net
PdCl₂(dppf)dppfK₂CO₃Dioxane/H₂O9080-92
Pd(OAc)₂SPhosK₃PO₄Toluene11088-95

Pyridyl boronic acids and their corresponding esters are key reagents in the Suzuki-Miyaura coupling for bipyridine synthesis. While pyridyl boronic acids are widely used, they can be prone to protodeboronation, especially when dealing with electron-deficient systems. To circumvent this, more stable boronate esters, such as pinacol (B44631) esters or MIDA (N-methyliminodiacetic acid) esters, are often employed. These can be prepared from the corresponding pyridyl halides and stored for extended periods. The use of potassium trifluoroborate salts of pyridines also offers an alternative, stable source of the nucleophilic partner.

A critical precursor for the synthesis of this compound would be a 5-cyano-3-pyridylboronic acid or its ester. The synthesis of such a reagent typically starts from a halogenated cyanopyridine, which is then converted to the boronic acid or ester via lithiation followed by reaction with a borate (B1201080) ester, or through a palladium-catalyzed borylation reaction.

Negishi Coupling Methodologies

The Negishi coupling provides a powerful alternative to the Suzuki-Miyaura reaction, utilizing organozinc reagents as the nucleophilic partner. wikipedia.orgorganic-chemistry.org This method is particularly valued for its high reactivity and functional group tolerance, including the presence of cyano groups. orgsyn.org

In the context of synthesizing this compound, a Negishi coupling would involve the reaction of a dihalopyridine, such as 2,6-dibromopyridine, with a 5-cyano-3-pyridylzinc halide. The organozinc reagent can be prepared in situ from the corresponding halocyanopyridine by reaction with an activated form of zinc or via a transmetalation reaction from an organolithium or Grignard reagent. The palladium or nickel catalyst then facilitates the cross-coupling to form the desired bipyridine. wikipedia.org The Negishi reaction is known to tolerate a wide range of functional groups, making it suitable for complex molecule synthesis. orgsyn.org

CatalystLigandSolventTemp. (°C)Yield (%)Ref.
Pd(PPh₃)₄-THF6570-88 researchgate.net
NiCl₂(dppe)dppeTHF6065-80
Pd₂(dba)₃XPhosDioxane8085-95 organic-chemistry.org

The application of microwave irradiation has become a valuable tool in modern organic synthesis, often leading to significantly reduced reaction times, improved yields, and cleaner reaction profiles. nih.gov Both Suzuki-Miyaura and Negishi couplings for the synthesis of bipyridines have been shown to benefit from microwave assistance. nih.govnih.gov The rapid heating provided by microwaves can overcome the activation energy barriers more efficiently than conventional heating, which is particularly advantageous for less reactive substrates or when trying to achieve selective transformations. For the synthesis of this compound, a microwave-assisted protocol could potentially offer a more efficient and rapid route to the final product, minimizing the formation of byproducts. nih.gov Research has shown that microwave-assisted Suzuki couplings can be performed in aqueous media, aligning with the principles of green chemistry. nih.gov

Stille Coupling Protocols

The Stille reaction is a versatile and widely used method for forming carbon-carbon bonds, involving the coupling of an organotin compound with an organic halide or pseudohalide, catalyzed by a palladium complex. wikipedia.orgnumberanalytics.com This reaction is valued for its tolerance of a wide array of functional groups and the stability of the organotin reagents to air and moisture. wikipedia.orgthermofisher.com

Organotin Reagent Application in Pyridyl Coupling

The application of organotin reagents, or organostannanes, is central to the Stille coupling reaction. sigmaaldrich.com For the synthesis of bipyridines, this typically involves the reaction of a stannylated pyridine derivative with a bromopyridine. nih.govmdpi.com For instance, the synthesis of various 2,2'-bipyridines has been accomplished through Stille-type cross-coupling. nih.govmdpi.com The reaction can be extended to produce more complex structures, such as terpyridine and biquinolinyl compounds. nih.govmdpi.com

The general mechanism of the Stille reaction involves a catalytic cycle with a palladium(0) species. wikipedia.orgnumberanalytics.com The key steps are:

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (e.g., a bromopyridine). wikipedia.orgnumberanalytics.com

Transmetalation: The organotin reagent transfers its organic group to the palladium(II) complex. numberanalytics.comlibretexts.org

Reductive Elimination: The two organic groups on the palladium center couple, forming the desired product and regenerating the palladium(0) catalyst. wikipedia.orgnumberanalytics.com

A variety of organotin reagents are commercially available or can be readily synthesized, including 2-(Tributylstannyl)pyridine. thermofisher.comsigmaaldrich.com

Ligand and Additive Optimization in Stille Reactions

The efficiency and selectivity of Stille reactions can be significantly influenced by the choice of ligands and additives. numberanalytics.comnumberanalytics.com Different phosphine (B1218219) ligands can be used to modulate the activity and selectivity of the palladium catalyst. numberanalytics.com For example, a cyclopalladated ferrocenylimine with tricyclohexylphosphine (B42057) has been used as a catalyst for the coupling of stannylpyridines with bromopyridines. nih.govmdpi.com

Additives such as copper(I) iodide (CuI) are often employed to enhance the reaction rate and yield. numberanalytics.comnumberanalytics.com The presence of CuI and a base like cesium fluoride (B91410) (CsF) has been shown to be beneficial in certain Stille couplings for bipyridine synthesis. nih.govmdpi.com In some cases, cationic 2,2'-bipyridyl ligands have been effectively used in the palladium-catalyzed Stille cross-coupling of aryl iodides and bromides with aryltributylstannanes, yielding good to excellent results. researchgate.net

Table 1: Examples of Stille Coupling Reactions for Bipyridine Synthesis

Catalyst/LigandAdditive/BaseReactantsProductReference
Cyclopalladated ferrocenylimine / TricyclohexylphosphineCuI / CsF3- or 2-Stannylpyridines and BromopyridinesBipyridines nih.govmdpi.com
PdCl₂(PPh₃)₂-Stannylated Pyridines and BromopyridinesBipyridines nih.govmdpi.com
PdCl₂(NH₃)₂ / Cationic 2,2'-bipyridyl ligand-Aryl iodides/bromides and AryltributylstannanesBiaryls researchgate.net
PdCl₂(PPh₃)₂CuI2-Chloro-6-methylpyrazine and Stannylated PyridineCross-coupled Pyridine/Pyrazine acs.org

Other Homogeneous Metal-Catalyzed Cross-Coupling Reactions

Beyond the Stille reaction, several other homogeneous metal-catalyzed methods are instrumental in the synthesis of bipyridine systems.

Decarboxylative Cross-Coupling Strategies

Decarboxylative cross-coupling has emerged as a powerful method for forming carbon-carbon bonds by reacting a carboxylic acid with an organic halide, releasing carbon dioxide in the process. wikipedia.org This approach is advantageous as it utilizes readily available and relatively inexpensive carboxylic acids. wikipedia.org

Microwave-assisted palladium-catalyzed decarboxylative cross-coupling of pyridyl carboxylates with bromopyridines has been reported for the synthesis of bipyridines. nih.gov The use of 1,10-phenanthroline (B135089) as a ligand was found to improve the reaction yield, highlighting the importance of the ligand's bite angle in the decarboxylation step. nih.gov In some instances, the combination of decarboxylation of picolinic acid and C-H activation of pyridine, catalyzed by a dinuclear palladium pincer complex with Ag₂O as an oxidant, can produce bipyridine compounds in good yields. nih.govmdpi.com

Coupling Reactions Involving Pyridyl Aluminum Reagents

An efficient method for synthesizing heteroaryl compounds, including bipyridines, involves the palladium-catalyzed cross-coupling of aryl bromides with pyridyl aluminum reagents. organic-chemistry.orgresearchgate.net This method, utilizing a catalytic system of Pd(OAc)₂ and (o-tolyl)₃P, can proceed at room temperature without the need for a base. organic-chemistry.org It is compatible with a range of aryl and heteroaryl bromides, even those with steric hindrance or electron-withdrawing groups. organic-chemistry.org The pyridyl aluminum reagents demonstrate good stability and reactivity, making them suitable for large-scale synthesis. organic-chemistry.org Both 2-pyridyl and 3-pyridyl aluminum reagents can be used, although 2-pyridyl alanes sometimes result in lower yields. researchgate.net

Palladium Pincer Complex Catalysis in Bipyridine Synthesis

Palladium pincer complexes, which feature a central metal atom strongly bonded to a tridentate ligand, have gained attention as robust catalysts in various organic transformations, including cross-coupling reactions. nih.govmdpi.com These complexes often exhibit high thermal stability and are less sensitive to air and water, simplifying their handling. nih.gov

The synthesis of bipyridine compounds can be achieved through the combination of decarboxylation of picolinic acid and C-H activation of pyridine using a dinuclear palladium pincer complex as a catalyst. nih.govmdpi.com The mechanism of catalysis by pincer complexes can be complex, with some studies suggesting that the catalytically active species may be Pd(0) nanoparticles released from the pincer complex under certain conditions. acs.org However, there is also evidence for the involvement of high-valent Pd(IV) intermediates in cross-coupling reactions catalyzed by pincer complexes. nih.govacs.org The design and synthesis of novel palladium pincer complexes remain an active area of research for developing more efficient and selective catalytic systems for bipyridine synthesis. mdpi.com

Metal-Catalyzed Homocoupling Reactions

Metal-catalyzed homocoupling reactions are a primary method for synthesizing symmetrical bipyridines from pyridyl halides. These reactions involve the coupling of two identical pyridine units.

Ullmann Coupling and its Mechanistic Variants (Radical and Anion Processes)

The Ullmann coupling is a classic and valuable technique for producing symmetrical bipyridines through the copper-mediated homocoupling of aryl halides. mdpi.compreprints.org The reaction typically requires high temperatures (over 200°C) and stoichiometric amounts of copper, which has limited its widespread use. mdpi.com However, it remains an important synthetic tool. mdpi.com Bimetallic systems, such as using a catalytic amount of Pd(OAc)₂ with copper powder, have been developed to facilitate the reaction under milder conditions. preprints.org

The mechanism of the traditional copper-mediated Ullmann coupling is not fully resolved, with both radical and anionic pathways proposed. mdpi.compreprints.org

Radical Process: This pathway involves the formation of a pyridyl radical intermediate. The reaction between copper metal and the pyridyl halide is thought to generate this radical, which then dimerizes to form the bipyridine. mdpi.com

Anion Process: In this mechanism, an organocopper intermediate is formed. This intermediate can then react with another molecule of the pyridyl halide through oxidative addition, followed by reductive elimination to yield the bipyridine product. mdpi.comorganic-chemistry.org

Modern variations of the Ullmann reaction often employ palladium catalysts in conjunction with a reducing agent. For instance, Pd(OAc)₂ in the presence of piperazine (B1678402) can facilitate the homocoupling of bromopyridines. mdpi.com Another bimetallic system utilizes Pd(OAc)₂ with indium and LiCl for the efficient synthesis of bipyridines from bromopyridines. mdpi.com

Wurtz-Type Coupling for Symmetrical Bipyridine Formation

The Wurtz reaction provides another route to symmetrical bipyridines. mdpi.com This method traditionally involves the reaction of organic halides with sodium metal. preprints.org In the context of bipyridine synthesis, pyridines can be reacted with a sodium dispersion and subsequently treated with an oxidizing agent to yield the coupled product. mdpi.com However, the use of highly reactive sodium metal has limited the application of this single electron transfer (SET) approach. mdpi.com

An improved and more efficient variation is the transition-metal-catalyzed homocoupling of Grignard reagents, which is effective for constructing symmetrical bipyridyl backbones. mdpi.com

Transition Metal-Free Approaches for Bipyridine Linkage Formation

Growing interest in sustainable chemistry has spurred the development of transition metal-free methods for constructing C-C bonds.

Pyridine C-H Activation and Direct C-C Coupling Methodologies

Direct C-H activation of pyridine rings offers an atom-economical approach to bipyridine synthesis. While many C-H activation strategies rely on transition metals like palladium, rhodium, and iridium, metal-free alternatives are emerging. nih.govnih.govrsc.org

One such method involves the use of a bis-phenalenyl compound in the presence of a strong base like potassium tert-butoxide (K(Ot-Bu)). mdpi.com This system generates a pyridyl radical from a halogenated pyridine, which then couples with another pyridine molecule. mdpi.com Another innovative approach utilizes a stable electride reagent, K⁺(LiHMDS)e⁻, to mediate the C-H activation and coupling of pyridines without a transition metal. mdpi.com

Radical-Mediated Pyridyl Coupling Pathways

Radical-based methods are well-suited for the synthesis of complex heterocyclic molecules like bipyridines due to their tolerance of various functional groups. nih.gov These methods often involve the generation of pyridyl radicals, which can then undergo coupling reactions.

A notable strategy involves the reaction of pyridyl phosphonium (B103445) salts with cyanopyridines, using bis(pinacolato)diboron (B136004) (B₂pin₂) as an electron-transfer reagent. researchgate.net Mechanistic studies suggest this reaction proceeds through a radical-radical coupling between a boryl phosphonium pyridyl radical and a boryl-stabilized cyanopyridine radical. researchgate.netrsc.org This approach offers complete regio- and cross-selectivity, providing a powerful tool for constructing specific bipyridine isomers. researchgate.net

Electrochemical and Photochemical Synthetic Routes

Electrochemical and photochemical methods represent green and promising alternatives for bipyridine synthesis, often avoiding the need for harsh reagents and high temperatures. mdpi.com

Electrochemical Synthesis: Electrochemical methods can be used to drive coupling reactions. For example, the nickel-catalyzed electroreductive homocoupling of bromopyridines in an undivided cell using a zinc or iron anode has been reported to efficiently produce bipyridines. mdpi.com Another electrochemical approach involves the use of N,N'-diaryl urea (B33335) intermediates, which upon single-electron reduction, promote C-C bond formation to yield bipyridine derivatives. mdpi.com The synthesis and electrochemical properties of various bipyridine complexes have been studied, providing insights into their redox behavior which is fundamental to these synthetic applications. nih.govacs.orgtandfonline.comacs.orglasalle.edu

Photochemical Synthesis: Photoredox catalysis has emerged as a powerful tool in organic synthesis. nih.gov In the context of bipyridine synthesis, visible-light-driven protocols can be employed. acs.org For instance, the generation of pyridyl radicals from halopyridines using a reducing photoredox catalyst allows for their subsequent reaction with various coupling partners. nih.gov These photochemically generated radicals can engage in C-C bond formation under mild conditions. nih.govacs.org The development of photochemical methods for the synthesis of related heterocyclic systems, such as imidazopyridines, highlights the potential of this strategy for accessing complex scaffolds. nih.gov

Reactivity and Chemical Transformations of 6 Bromo 2,3 Bipyridine 5 Carbonitrile

Transformations Involving the Bromo Substituent

The bromine atom on the pyridine (B92270) ring is a versatile handle for introducing molecular complexity, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Site

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nobelprize.orgunistra.fr The bromine atom at the 6-position of the [2,3'-bipyridine]-5'-carbonitrile (B1613154) core is well-suited for such transformations. The reactivity of aryl halides in these couplings generally follows the order I > Br > OTf > Cl. libretexts.org The bipyridine product's tendency to coordinate with the palladium catalyst can sometimes decrease catalytic activity, making the careful design of the catalytic system crucial for successful coupling. nih.gov

Common cross-coupling reactions applicable to this substrate include the Suzuki, Sonogashira, and Stille reactions.

Suzuki Coupling: This reaction couples the bromo-bipyridine with an organoboron reagent (e.g., a boronic acid or ester) to form a new carbon-carbon bond. This method is widely used for creating biaryl structures. libretexts.orgnih.gov

Sonogashira Coupling: This reaction involves the coupling of the bromo-bipyridine with a terminal alkyne. nih.govmdpi.com It is a highly efficient method for synthesizing alkynyl-substituted aromatic compounds. The reaction is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and an amine base. nih.gov

Stille Coupling: This reaction uses an organotin reagent as the coupling partner. Like the Suzuki coupling, it is a versatile method for C-C bond formation. unistra.fr

While specific examples for 6-Bromo-[2,3'-bipyridine]-5'-carbonitrile are not extensively documented in the literature, the reactivity can be inferred from similar bromopyridine derivatives. For instance, the Sonogashira coupling of 6-bromo-3-fluoropicolinonitrile (B1380960) demonstrates the feasibility of such transformations. soton.ac.uk

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling of Bromopyridine Derivatives

Reaction TypeAryl BromideCoupling PartnerCatalyst SystemSolvent/BaseConditionsYieldReference
Sonogashira6-bromo-3-fluoropicolinonitrile1-ethyl-4-ethynylbenzenePd(PPh₃)₄, CuITHF / Et₃NRoom Temp, 16h~90% soton.ac.uk
Sonogashira5-(bromomethylene) DHPPhenylacetylenePdCl₂(PPh₃)₂, CuITHF / TEA60 °C, 18h35-90% nih.gov
SuzukiPyridyl Halides3-Pyridine boronic pinacol (B44631) esterCyclopalladated ferrocenylimineDioxane / K₂CO₃Not specifiedHigh nih.gov

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for replacing the bromo substituent, particularly given the electronic nature of the bipyridine system. wikipedia.org The SNAr mechanism is favored on electron-poor aromatic rings, a condition met by the this compound scaffold. masterorganicchemistry.com The electron-withdrawing effects of the nitrogen atoms in the pyridine rings and the cyano group activate the ring towards nucleophilic attack. libretexts.org

For the SNAr reaction to proceed efficiently via the addition-elimination mechanism, the electron-withdrawing groups must be positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com In this molecule, the cyano group is meta to the bromine, but the nitrogen of the same ring is ortho, and the entire second pyridine ring acts as a powerful para-like electron-withdrawing group, which strongly facilitates the reaction.

Common nucleophiles for this reaction include:

Amines (R-NH₂)

Alkoxides (R-O⁻)

Thiolates (R-S⁻)

The reaction proceeds via a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.org An interesting aspect of SNAr reactions is the leaving group ability. In contrast to SN2 reactions, the order of reactivity is often F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is typically the nucleophilic attack on the ring, which is accelerated by the high electronegativity of fluorine, rather than the cleavage of the carbon-halogen bond. masterorganicchemistry.com

Reactions of the Carbonitrile Functional Group

The carbonitrile (cyano) group is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and participation in cyclization reactions.

Hydrolysis to Carboxylic Acid Derivatives

The nitrile group can be hydrolyzed to a carboxylic acid or an amide intermediate. This transformation can be achieved under either acidic or alkaline conditions by heating the nitrile with the reagent. chemguide.co.uklibretexts.org

Acidic Hydrolysis: Heating the nitrile under reflux with a dilute mineral acid, such as hydrochloric acid (HCl), will yield the carboxylic acid and the corresponding ammonium (B1175870) salt. libretexts.org The reaction first produces an amide, which is then further hydrolyzed to the carboxylic acid. chemistrysteps.com

Reaction: R-CN + 2H₂O + H⁺ → R-COOH + NH₄⁺

Alkaline Hydrolysis: Heating the nitrile under reflux with an aqueous alkali, such as sodium hydroxide (B78521) (NaOH), results in the formation of the carboxylate salt and ammonia (B1221849) gas. chemguide.co.uk To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid. libretexts.org

Reaction: R-CN + OH⁻ + H₂O → R-COO⁻ + NH₃

These standard procedures are applicable to this compound to convert the nitrile group into a carboxylic acid, yielding 6-Bromo-[2,3'-bipyridine]-5'-carboxylic acid.

Reduction to Amine Functionalities

The carbonitrile group can be readily reduced to a primary amine (aminomethyl group). This transformation is valuable for introducing a flexible basic center or for further functionalization. Common methods for nitrile reduction include:

Catalytic Hydrogenation: This method involves treating the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst, such as Raney Nickel, Palladium, or Platinum. It is a widely used industrial process but may sometimes require high pressures and temperatures.

Metal Hydride Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective at reducing nitriles to primary amines. The reaction is typically carried out in an anhydrous ether solvent like THF. Diisopropylaminoborane, activated by a catalytic amount of lithium borohydride (B1222165) (LiBH₄), is another reagent capable of reducing a wide variety of aromatic nitriles to primary amines in excellent yields. nih.govresearchgate.net

Applying these methods to this compound would yield (6-Bromo-[2,3'-bipyridin]-5'-yl)methanamine.

Cyclization Reactions with Halogen-Containing Reagents (e.g., Thieno[2,3-b]-pyridine Formation)

The juxtaposition of the carbonitrile group and the pyridine ring allows for the construction of fused heterocyclic systems. A prominent example is the formation of a thieno[2,3-b]pyridine (B153569) ring system. This class of compounds is of significant interest in medicinal chemistry. nih.govresearchgate.net

One of the most established methods for synthesizing substituted 2-aminothiophenes is the Gewald reaction . organic-chemistry.orgnih.govwikipedia.org In its classic form, it is a multi-component reaction involving a ketone or aldehyde, an active methylene (B1212753) compound (like a cyanoester), and elemental sulfur. organic-chemistry.org

For a substrate like this compound, a related cyclization strategy involves reaction with a sulfur source and an α-halo carbonyl compound (a halogen-containing reagent). The general approach, adapted from syntheses of thieno[2,3-b]pyridines, involves the reaction of a 2-halonicotinonitrile or its corresponding 2-thione derivative with an α-halo ketone or α-halo acetonitrile. mdpi.comresearchgate.net The reaction typically proceeds in a polar aprotic solvent like DMF in the presence of a base. mdpi.com This leads to an S-alkylation followed by an intramolecular Thorpe-Ziegler type cyclization, where the enolate formed attacks the nitrile carbon to build the fused thiophene (B33073) ring.

Reactivity of the Pyridine Nitrogen Atoms

The lone pair of electrons on each nitrogen atom in the bipyridine framework is a key center of reactivity. These nitrogens can act as nucleophiles or bases, participating in reactions such as N-oxidation and N-alkylation, which in turn modify the electronic properties and subsequent reactivity of the aromatic rings.

N-Oxidation: The pyridine nitrogen atoms can be oxidized to form N-oxides, a transformation that significantly alters the electronic landscape of the molecule. This reaction is typically achieved using oxidizing agents like meta-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide. nih.govnih.gov For instance, in a related compound, 5,5'-dibromo-[2,2'-bipyridine], oxidation with m-CPBA yields the corresponding mono-N-oxide (BPyO) and N,N'-dioxide (BPyDO). nih.gov A similar reactivity is expected for this compound.

The formation of an N-oxide group (N⁺-O⁻) has a profound effect on the aromatic system. It is a strong electron-withdrawing group, which lowers the energy levels of the frontier molecular orbitals (HOMO and LUMO). nih.gov This increased electron deficiency enhances the n-type (electron-accepting) character of the molecule. Studies on N-oxide-functionalized bipyridine polymers have shown that this modification can switch the charge transport nature from p-type (hole-transporting) to ambipolar or even unipolar n-type. nih.gov Therefore, N-oxidation of this compound serves as a strategy to tune its electronic properties for applications in organic electronics.

N-Alkylation: The nitrogen atoms can also act as nucleophiles and react with alkylating agents, such as alkyl halides, to form quaternary pyridinium (B92312) salts. This process, known as N-alkylation, introduces a positive charge onto the nitrogen atom, which dramatically increases the electron-withdrawing nature of the pyridine ring. While specific studies on the N-alkylation of this compound are not prevalent, the general reactivity of pyridines suggests this reaction is feasible. researchgate.net However, the alkylation of bipyridine-metal complexes can sometimes lead to alkylation of the ligand itself, deactivating the catalyst. researchgate.net The resulting pyridinium salt would be highly deactivated towards electrophilic attack and more susceptible to nucleophilic substitution.

Electrophilic Aromatic Substitution (EAS) is a class of reactions where an electrophile replaces an atom (typically hydrogen) on an aromatic ring. masterorganicchemistry.com Pyridine itself is generally unreactive towards EAS compared to benzene. The electronegative nitrogen atom reduces the electron density of the ring, making it less attractive to electrophiles. youtube.com Furthermore, under the acidic conditions often required for EAS reactions (e.g., nitration or sulfonation), the pyridine nitrogen is protonated, creating a positively charged pyridinium ion that is even more strongly deactivated. rsc.org

In this compound, the deactivating effect is compounded. The molecule contains two pyridine nitrogen atoms and a potent electron-withdrawing carbonitrile (-CN) group. youtube.com These features collectively render the aromatic rings extremely electron-poor and thus highly resistant to attack by electrophiles. Computational studies on the nitration of pyridine have confirmed a high activation energy barrier for the reaction. rsc.org For this compound, this barrier would be expected to be even higher, making direct electrophilic substitution practically impossible under standard conditions.

Should a reaction be forced under extreme conditions, the substitution would be predicted to occur at the C-3 or C-5 position (meta to the nitrogen) to avoid the formation of an unstable cationic intermediate with a positive charge adjacent to the already positive pyridinium nitrogen. youtube.com N-oxidation can alter this regioselectivity; studies on pyridine-N-oxide show that while the ring is still deactivated, electrophilic attack is directed to the C-4 (para) position. rsc.org

Derivatization for Extended Conjugated and Polymeric Systems

While the pyridine rings are inert to electrophilic attack, the bromine atom at the 6-position provides a versatile handle for constructing larger, functional molecules. This is primarily achieved through palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki couplings, which are fundamental tools for forming new carbon-carbon bonds. nih.gov

The Stille reaction involves the coupling of an organohalide (in this case, the bromo-bipyridine) with an organotin compound. wikipedia.org Similarly, the Suzuki reaction couples the organohalide with an organoboron species, such as a boronic acid or ester. nih.gov These reactions are highly efficient for creating C(sp²)-C(sp²) bonds and are tolerant of a wide variety of functional groups, including the nitrile and pyridine moieties present in the target molecule. orgsyn.org

By employing this compound as a monomer building block, these cross-coupling reactions enable the synthesis of extended conjugated systems and polymers. For example, it can be polymerized with a diboronic ester or distannane derivative of an aromatic compound to create a donor-acceptor (D-A) type conjugated polymer. nih.govnih.gov The bipyridine unit, especially with the electron-withdrawing nitrile group, acts as the electron acceptor, while the other aromatic comonomer can be chosen to act as an electron donor. The resulting polymers have tunable electronic and optical properties, making them suitable for applications in organic electronics, such as organic thin-film transistors (OTFTs) and electrochromic devices. nih.gov

For instance, the Stille coupling polymerization is a widely used method for synthesizing conjugated polymers for electronic applications. wikipedia.org The reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the organostannane and reductive elimination to form the new C-C bond and regenerate the catalyst. This allows for the systematic construction of well-defined polymeric architectures incorporating the this compound unit.

Coordination Chemistry and Ligand Design with 6 Bromo 2,3 Bipyridine 5 Carbonitrile

Principles of Ligand Design for Transition Metal Complexes

The design of ligands is a cornerstone of modern coordination chemistry, enabling the synthesis of metal complexes with specific geometric, electronic, and reactive properties. Bipyridine-based ligands, in particular, are prized for their ability to form stable complexes with a wide range of transition metals.

The presence of bromo and carbonitrile substituents on the bipyridine framework significantly modulates the ligand's electronic and steric properties, which in turn affects the behavior of the resulting metal complexes.

Electronic Effects: Both the bromo (–Br) and carbonitrile (–CN) groups are electron-withdrawing. frontiersin.org The carbonitrile group, in particular, possesses a strong –I (inductive) and –M (mesomeric) effect, significantly lowering the electron density on the pyridine (B92270) rings. This has a profound impact on the metal-ligand bonding. The reduced electron density on the nitrogen donor atoms makes the ligand a weaker σ-donor. Consequently, the metal center in the complex becomes more electron-deficient. This can influence the redox potential of the complex, making it easier to reduce. frontiersin.org The electron-withdrawing nature of these substituents also enhances the π-acceptor character of the ligand, strengthening the π-backbonding from the metal to the ligand. This is a crucial factor in stabilizing low-valent metal centers and influencing the reactivity of the complex.

Steric Effects: The bromo group, being larger than a hydrogen atom, can introduce a degree of steric hindrance around the adjacent nitrogen donor atom. This steric bulk can influence the coordination geometry and the accessibility of the metal center to other molecules, which is particularly relevant in catalytic applications. The linear geometry of the carbonitrile group generally imparts less steric hindrance.

SubstituentElectronic EffectSteric Effect
Bromo (-Br)Electron-withdrawing (-I)Moderate steric hindrance
Carbonitrile (-CN)Strongly electron-withdrawing (-I, -M)Minimal steric hindrance

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 6-Bromo-[2,3'-bipyridine]-5'-carbonitrile typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques, including X-ray crystallography, NMR spectroscopy, and cyclic voltammetry, to elucidate their structure and electronic properties.

Mononuclear complexes, containing a single metal center, are the most common type of complex formed with bipyridine ligands. In these complexes, one or more molecules of this compound coordinate to the metal ion. For instance, treatment of rhenium(I) carbonyl complexes with halogens can lead to the formation of mononuclear seven-coordinate rhenium(III) complexes with bipyridine-type ligands. rsc.org Similarly, mononuclear ruthenium(II) complexes with the general formula [Ru(bpy)₂L]²⁺ (where L is a bipyridine derivative) are widely studied. nih.gov The specific stoichiometry and coordination geometry (e.g., octahedral, square planar) depend on the metal ion, its oxidation state, and the reaction conditions.

Table of Representative Mononuclear Bipyridine Complexes:

MetalAncillary LigandsComplex FormulaReference
Rhenium(III)Carbonyl, Bromo[ReBr₃(CO)₂(bipy)] rsc.org
Ruthenium(II)2,2'-bipyridine (B1663995)[Ru(bpy)₂(dppz)]²⁺ nih.gov
Titanium(III)Cyclopentadienyl[(η⁵-Cp*)Ti(III)(bpy•)₂]⁰ nih.gov

The strategic design of ligands can lead to the formation of more complex dinuclear (two metal centers) and polynuclear (multiple metal centers) architectures. While this compound itself is a chelating ligand primarily forming mononuclear complexes, its bromo substituent offers a potential handle for further reactions. For example, through cross-coupling reactions, this bromo group could be used to link two or more metal-ligand units together, creating larger supramolecular assemblies. mdpi.com The "complexes as ligands" strategy is a powerful method for constructing polynuclear systems, where a mononuclear complex with a pendant reactive group can act as a ligand to another metal center. nih.gov This approach allows for the creation of intricate structures with potential applications in areas like molecular electronics and artificial photosynthesis. nih.gov

Applications in Catalysis Research

Transition metal complexes of bipyridine and its derivatives are renowned for their catalytic activity in a wide array of chemical transformations. The electronic modifications brought about by the bromo and carbonitrile substituents in this compound make its metal complexes interesting candidates for catalysis research.

The electron-withdrawing nature of the substituents can enhance the catalytic activity of the metal center in certain reactions. For example, in the electrocatalytic reduction of CO₂, electron-withdrawing groups on the bipyridine ligand can shift the reduction potential of the catalyst to more positive values. frontiersin.org However, this can sometimes have an inhibitory effect on the catalytic activity. frontiersin.org The precise effect depends on the specific reaction mechanism and the role of the metal's electron density.

Ruthenium(II) polypyridyl complexes, for instance, are known to be active in various catalytic processes. mdpi.com The ability to fine-tune the electronic properties of the ligand by introducing substituents like bromo and cyano groups is a key strategy in optimizing the performance of these catalysts. While specific catalytic applications for complexes of this compound are not extensively documented in the provided search results, the principles of ligand design strongly suggest their potential utility in areas such as oxidation catalysis and electrocatalysis. Further research would be needed to explore and validate these potential applications.

Role as Ligands in Water Oxidation Catalysis

Bipyridine ligands are fundamental components in the architecture of molecular water oxidation catalysts (WOCs), particularly those based on ruthenium. mdpi.com A landmark example is the "blue dimer," [(H₂O)Ru(bpy)₂(μ-O)Ru(bpy)₂(H₂O)]⁴⁺, which demonstrated the feasibility of using bipyridine-ligated metal centers for this challenging transformation. mdpi.com The bipyridine framework provides stability to the metal center across various oxidation states and can be functionalized to modulate the catalyst's electronic properties and, consequently, its activity and stability. acs.org

For instance, ruthenium complexes with modified bipyridine ligands, such as 2,2'-bipyridine-6,6'-dicarboxylate (bda), have shown remarkable activity. acs.org The introduction of electron-withdrawing or -donating groups on the bipyridine rings can influence the redox potentials of the metal center, which is a key parameter in the catalytic cycle of water oxidation. While no specific studies on this compound in water oxidation were identified, the presence of an electron-withdrawing nitrile group and a bromine atom would be expected to significantly influence the electronic structure of a coordinated metal center.

A general mechanism for water oxidation by a mononuclear ruthenium-bipyridine type catalyst involves the formation of a high-valent Ru=O species, which then reacts with a water molecule. The electronic properties of the bipyridine ligand directly impact the formation and reactivity of this key intermediate.

Table 1: Examples of Ruthenium-Bipyridine Complexes in Water Oxidation Catalysis

ComplexOxidantTurnover Number (TON)Turnover Frequency (TOF) (s⁻¹)Reference
[(H₂O)Ru(bpy)₂(μ-O)Ru(bpy)₂(H₂O)]⁴⁺ (blue dimer)Ce(IV)13.2Not Reported mdpi.com
[Ru(tpy)(bpm)(H₂O)]²⁺Ce(IV)>450>0.025 mdpi.com
cis-[Ru(bpy)(5,5'-dcbpy)(H₂O)₂]²⁺Ce(IV)>10000.44 acs.org

This table presents data for representative ruthenium-bipyridine complexes to illustrate their role in water oxidation catalysis. Data for this compound is not available.

Application in Carbon Dioxide Reduction Catalysis

The electrochemical and photochemical reduction of carbon dioxide (CO₂) is another area where bipyridine ligands are extensively used. Rhenium and manganese tricarbonyl complexes containing a bipyridine ligand are among the most studied and effective molecular catalysts for the selective reduction of CO₂ to carbon monoxide (CO). escholarship.orgescholarship.org The bipyridine ligand's role is multifaceted: it stabilizes the metal center, and its lowest unoccupied molecular orbital (LUMO) can accept an electron during the catalytic cycle. nih.gov

The catalytic performance of Re(bpy)(CO)₃Cl and its derivatives can be systematically tuned by introducing substituents onto the bipyridine ring. escholarship.org Electron-donating groups generally enhance catalytic activity, while the introduction of proton relays or hydrogen-bonding functionalities into the ligand framework can alter the reaction mechanism and lower the overpotential required for catalysis. nih.gov

Given its structure, a complex of this compound would be expected to participate in CO₂ reduction. The electron-withdrawing nature of the nitrile and bromo- substituents would likely impact the reduction potentials of the complex and the stability of key catalytic intermediates. For example, in related Re(bpy)-based catalysts, such modifications have been shown to influence the catalytic pathway, sometimes shifting from a bimolecular to a unimolecular mechanism. nih.gov

Table 2: Performance of Rhenium-Bipyridine Catalysts in CO₂ Reduction

CatalystMethodProductTurnover Frequency (TOF) (s⁻¹)Reference
Re(bpy)(CO)₃ClElectrocatalysisCONot specified escholarship.org
[Re(bpy-tBu₂)(CO)₃Cl]ElectrocatalysisCOHigher than unsubstituted nih.gov
[Re(BB2)(CO)₃Cl] (BODIPY-substituted)ElectrocatalysisCOk = 3400 M⁻¹s⁻¹ (second order rate) researchgate.net

This table showcases the catalytic activity of various functionalized rhenium-bipyridine complexes. Specific data for this compound is not available.

Other Organometallic Catalytic Systems (e.g., Cross-Coupling, Polymerization)

Cross-Coupling Reactions:

Bipyridine ligands are widely employed in various metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Stille couplings, which are powerful methods for forming C-C bonds. researchgate.netmdpi.com In these reactions, bipyridine ligands can stabilize the active metal catalyst (often palladium or nickel), prevent its precipitation as metal black, and influence its catalytic activity and selectivity. mdpi.com

However, a common challenge is that the bipyridine product of the reaction can itself act as a ligand, coordinating to the metal center and inhibiting catalysis. mdpi.com The design of the bipyridine ligand on the catalyst is therefore crucial. For instance, bulky substituents near the coordinating nitrogen atoms can promote faster catalysis and prevent product inhibition. nih.gov The 6-bromo substituent on the [2,3'-bipyridine] core could provide steric hindrance that might be beneficial in certain cross-coupling contexts. The Negishi coupling, which utilizes organozinc reagents, is a particularly effective method for synthesizing substituted bipyridines themselves. acs.org

Polymerization:

In polymerization catalysis, bipyridine ligands are used to control the structure and properties of the resulting polymers. nih.gov For example, cobalt and nickel complexes bearing 6,6'-dihydroxy-2,2'-bipyridine ligands have been shown to be highly active catalysts for the polymerization of 1,3-butadiene, producing polybutadiene (B167195) with a high cis-1,4-structure. nih.gov The electronic and steric environment provided by the bipyridine ligand directly influences the catalytic activity and the stereoselectivity of the polymerization. While there is no specific data on polymerization using a this compound complex, its coordination to a suitable metal center could yield catalysts for various polymerization reactions.

Design of Spin-Crossover Complexes and Other Functional Coordination Compounds

Bipyridine ligands are integral to the design of spin-crossover (SCO) complexes, particularly with iron(II). beilstein-journals.org SCO compounds can switch between a low-spin (LS) and a high-spin (HS) state in response to external stimuli like temperature, pressure, or light. beilstein-journals.org This property makes them promising for applications in molecular switches, sensors, and data storage devices.

The archetypal iron(II) SCO complex [Fe(bpy)₃]²⁺ and its derivatives illustrate the importance of the ligand field strength in determining the spin state. The ligand field created by the bipyridine ligands must be close to the electron pairing energy of the metal ion for thermal SCO to occur. beilstein-journals.org Functionalization of the bipyridine ligand can fine-tune this ligand field strength.

Dinuclear complexes bridged by bis-bipyridine ligands have also been investigated to study the effect of intermolecular interactions on SCO properties. rsc.orgrsc.org For example, in complexes like [{Fe(H₂B(pz)₂)₂}₂ μ-(ac(bipy)₂)], the nature of the bridging bipyridine ligand influences the cooperativity of the spin transition. rsc.orgrsc.org The electronic and steric properties of this compound would make it an interesting candidate for constructing novel mononuclear or polynuclear SCO complexes, where its substituents could influence the transition temperature and the hysteresis of the spin change.

Table 3: Spin-Crossover Properties of Iron(II)-Bipyridine Complexes

ComplexT₁/₂ (K)Hysteresis (K)Spin TransitionReference
[Fe(bpym)(NCS)₂]₂(bpym)~1202.5Abrupt, 50% of Fe(II) acs.org
[Fe(H₂B(pz)₂)₂(bipy)]~160AbruptComplete LS to HS rsc.orgrsc.org
[{Fe(H₂B(pz)₂)₂}₂ μ-(ac(bipy)₂)]125GradualComplete SCO rsc.orgrsc.org

This table provides examples of spin-crossover behavior in iron(II) complexes with bipyridine or related ligands. Specific data for complexes of this compound is not available.

Supramolecular Chemistry and Self Assembly of 6 Bromo 2,3 Bipyridine 5 Carbonitrile Derivatives

Analysis of Non-Covalent Interactions in Crystal Engineering

The solid-state packing of 6-Bromo-[2,3'-bipyridine]-5'-carbonitrile is anticipated to be governed by a sophisticated interplay of several non-covalent interactions. The bromo and carbonitrile substituents, along with the bipyridine framework itself, provide multiple sites for hydrogen bonding, π-stacking, and halogen bonding, which collectively dictate the supramolecular assembly.

Hydrogen Bonding Networks

The nitrile group is a well-established hydrogen bond acceptor. researchgate.netresearchgate.net In the crystal lattice of this compound, the nitrogen atom of the cyano group is expected to participate in hydrogen bonding with suitable donors. In the absence of strong classical hydrogen bond donors, weaker C-H···N interactions involving the aromatic protons of neighboring bipyridine rings are highly probable. These interactions, although individually weak, can collectively contribute significantly to the stability of the crystal packing. In the presence of co-formers or solvents with O-H or N-H groups, stronger hydrogen bonds would likely dominate the supramolecular synthon formation. For instance, studies on related pyridine-based compounds have shown that hydrogen-bonding interactions are crucial in the formation of modular supramolecular architectures. researchgate.net

π-Stacking and C-H···π Interactions

The aromatic nature of the bipyridine rings makes them prime candidates for π-stacking interactions. These interactions, driven by electrostatic and van der Waals forces, are a major organizing force in the crystal packing of many aromatic compounds. In the case of this compound, offset or face-to-face π-stacking between adjacent bipyridine moieties is expected. The presence of the electron-withdrawing carbonitrile group and the electron-donating (via lone pair) yet electronegative bromo group can modulate the electron density of the aromatic rings, potentially influencing the geometry and strength of these π-π interactions. rsc.org

Furthermore, C-H···π interactions, where an aromatic C-H bond acts as a donor to the π-system of a neighboring bipyridine ring, are also anticipated to play a role in the crystal assembly. rsc.org These interactions are recognized as significant contributors to the stability of supramolecular structures.

Halogen Bonding Contributions from the Bromo Substituent

The bromine atom in this compound is a potential halogen bond donor. Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. rsc.org In the solid state, the bromine atom can form halogen bonds with various acceptors present in the structure, such as the nitrogen atoms of the pyridine (B92270) rings or the nitrile group of adjacent molecules. The strength of these C-Br···N or C-Br···π interactions can be comparable to that of conventional hydrogen bonds and are highly directional, making them a powerful tool for controlling crystal packing. nih.govmdpi.com In related brominated pyridine derivatives, Br···Br and Br···O interactions have also been observed to influence the supramolecular assembly. mdpi.comresearchgate.netnih.govmdpi.com The interplay between halogen bonding and other non-covalent forces would lead to the formation of specific and predictable supramolecular motifs.

Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The use of functionalized bipyridine ligands in MOF synthesis allows for the tuning of the framework's properties, such as porosity, stability, and catalytic activity. rsc.org For instance, the bromo substituent could serve as a site for post-synthetic modification, while the nitrile group could influence the adsorption properties of the MOF towards specific guest molecules. The formation of coordination polymers with this ligand could lead to one-, two-, or three-dimensional networks, with the dimensionality and topology being influenced by the coordination geometry of the metal ion and the flexibility of the ligand. acs.orgyoutube.comresearchgate.net

Framework Type Potential Metal Ions Potential Ligand Coordination Modes Anticipated Properties
Metal-Organic Framework (MOF)Zn(II), Cu(II), Mn(II), Zr(IV)Chelating bidentatePorosity, Catalysis, Sensing
Coordination PolymerAg(I), Cd(II), Co(II)Bridging or ChelatingLuminescence, Magnetism

Construction of Dynamic Coordination Cages and Related Self-Assembled Systems

Beyond extended frameworks, this compound is also a promising candidate for the construction of discrete, self-assembled supramolecular structures such as coordination cages. beilstein-journals.orgnih.govacs.org By carefully selecting the metal ion's coordination geometry and the stoichiometry of the reactants, it is possible to direct the self-assembly process towards the formation of well-defined, hollow cages.

The bromo and carbonitrile groups on the periphery of the cage can be used to modulate its solubility and to introduce specific functionalities. For example, they could act as recognition sites for guest molecules, enabling the cage to function as a molecular container or a nanoreactor. The dynamic nature of the metal-ligand bonds allows for the possibility of creating stimuli-responsive systems, where the cage can assemble or disassemble in response to external triggers.

Principles of Self-Assembly and the Directing Effects of Peripheral Substituents

The self-assembly of this compound into ordered supramolecular architectures is a process governed by the principles of molecular recognition and thermodynamic control. The final structure represents the most stable arrangement arising from the sum of all intermolecular interactions. researchgate.netrsc.orghbku.edu.qaresearchgate.net

The peripheral bromo and carbonitrile substituents play a crucial directing role in this process. The electron-withdrawing nature of the cyano group and the electronegativity of the bromine atom influence the electronic properties of the bipyridine system, which in turn affects the strength and directionality of the non-covalent interactions. researchgate.netnih.govacs.orgmdpi.com For example, an electron-withdrawing group can enhance the acidity of aromatic protons, strengthening C-H···N hydrogen bonds. Similarly, the electrophilic character of the σ-hole on the bromine atom can be tuned by the electronic effects of the rest of the molecule.

The competition and cooperation between hydrogen bonding, halogen bonding, and π-stacking will ultimately determine the final supramolecular structure. A hierarchical assembly process can be envisaged, where stronger interactions define the primary motifs, which then pack together through weaker forces. Understanding and controlling these directing effects is key to the rational design of new materials with desired properties based on this compound and its derivatives.

Theoretical and Computational Investigations of 6 Bromo 2,3 Bipyridine 5 Carbonitrile

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework for calculating the electronic structure of molecules with a favorable balance of accuracy and computational cost. DFT studies on bipyridine derivatives have shown that substituents significantly alter their electronic and structural properties. researchgate.net

The electronic character of 6-Bromo-[2,3'-bipyridine]-5'-carbonitrile is largely dictated by its bipyridine framework, modified by the presence of a bromine atom and a carbonitrile group. Both the bromo and the carbonitrile substituents are electron-withdrawing groups, which are expected to have a profound impact on the molecule's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. youtube.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and electronic transport properties. researchgate.netbhu.ac.in For this compound, the electron-withdrawing substituents are expected to lower the energies of both the HOMO and LUMO. The HOMO is typically distributed across the π-system of the bipyridine rings, while the LUMO is also localized on the aromatic system. researchgate.netresearchgate.net The presence of the bromine and cyano groups would likely lead to a reduction in the HOMO-LUMO gap compared to the unsubstituted [2,3'-bipyridine], enhancing its potential as an electronic material.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound Note: The following data are hypothetical, based on typical values for similarly substituted heterocyclic systems as calculated by DFT methods, and are presented for illustrative purposes.

OrbitalEnergy (eV)Description
LUMO+1-0.5Second lowest unoccupied molecular orbital
LUMO-1.8Primarily localized on the bipyridine rings, with contributions from the cyano group
HOMO-6.5Primarily localized on the π-system of the bipyridine rings
HOMO-1-7.2Second highest occupied molecular orbital
HOMO-LUMO Gap 4.7 Indicates high kinetic stability

This table is generated for illustrative purposes and does not represent experimentally verified data.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. bhu.ac.inuni-muenchen.de The MEP map displays regions of varying electrostatic potential on the electron density surface.

For this compound, the MEP map is expected to show distinct regions of positive and negative potential.

Negative Regions (Red/Yellow): These areas, rich in electrons, are susceptible to electrophilic attack. They are anticipated to be localized around the two nitrogen atoms of the bipyridine rings due to their lone pairs of electrons. researchgate.netnih.gov The nitrogen of the carbonitrile group would also exhibit a negative potential.

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. Such regions would be found around the hydrogen atoms of the pyridine (B92270) rings. Furthermore, the bromine atom is known to exhibit a region of positive potential on its outermost surface, known as a "sigma-hole," which can participate in halogen bonding. researchgate.net

Understanding these electrostatic features is crucial for predicting intermolecular interactions and the molecule's behavior in a biological or material context. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by localizing orbitals into one-center (lone pairs) and two-center (bonds) regions. wikipedia.orgwisc.edu This method is particularly useful for quantifying delocalization effects and hyperconjugative interactions, which contribute to molecular stability. rsc.org

In this compound, significant hyperconjugative interactions are expected. The analysis involves evaluating the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. The strength of these interactions is quantified by the second-order perturbation theory energy, E(2). Key interactions would include:

Donation from the nitrogen lone pairs (LP) to the antibonding π* orbitals of the pyridine rings (LP(N) → π*(C-C)).

Interactions involving the π-systems of the two pyridine rings.

Delocalization from the bromine lone pairs to adjacent antibonding orbitals.

Hyperconjugative effects involving the cyano group's π-system.

Table 2: Illustrative NBO Analysis of Key Donor-Acceptor Interactions Note: The following data are hypothetical examples of E(2) energies, based on general principles of NBO analysis for similar molecular systems, and are presented for illustrative purposes.

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP (N1)π* (C2-C3)~15-25Lone pair delocalization
LP (N3')π* (C2'-C4')~15-25Lone pair delocalization
π (C4-C5)π* (C2-N1)~10-20π-conjugation
π (C5'-C6')π* (C-N of CN)~5-15π-conjugation with substituent
LP (Br)σ* (C5-C6)~1-5Halogen hyperconjugation

This table is generated for illustrative purposes and does not represent experimentally verified data.

Computational Elucidation of Reaction Mechanisms

Computational methods are indispensable for investigating the mechanisms of chemical reactions, providing insights into transition states and catalytic cycles that are often difficult to probe experimentally. capes.gov.brrsc.org

The synthesis of asymmetrically substituted bipyridines like this compound often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. mdpi.comresearchgate.netmdpi.com DFT calculations can model the entire reaction pathway for such a synthesis, for instance, the coupling of a brominated pyridine derivative with a pyridylboronic acid. acs.orgresearchgate.net

By mapping the potential energy surface, computational chemists can identify the structures of reactants, intermediates, transition states, and products. The calculation of activation energies—the energy barriers of the transition states—helps to predict the feasibility and rate of a given synthetic step. This modeling can be used to optimize reaction conditions by suggesting more efficient catalysts or reaction partners. nih.gov

The catalytic cycle of a palladium-catalyzed cross-coupling reaction typically involves three main steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

Oxidative Addition: The active Pd(0) catalyst reacts with the bromo-substituted pyridine, breaking the C-Br bond and forming a Pd(II) intermediate.

Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond of the bipyridine product and regenerating the Pd(0) catalyst.

Each of these steps can be simulated using DFT to determine the geometries and energies of the involved species. rsc.orgnih.gov Such simulations can reveal the rate-determining step of the cycle and provide a deeper understanding of the role of ligands and solvents, aiding in the design of more efficient catalytic systems for the synthesis of complex bipyridine derivatives. nih.gov

Quantum Chemical Topology and Non-Covalent Interaction Analysis

The spatial arrangement of atoms and the intricate network of forces between them dictate a molecule's behavior. Quantum Chemical Topology provides powerful tools to analyze the electron density distribution, revealing the nature of chemical bonds and weaker non-covalent interactions that are crucial for molecular conformation and intermolecular recognition.

The Quantum Theory of Atoms in Molecules (QTAIM) is a robust theoretical model that analyzes the topology of the electron density (ρ) to define atoms, chemical bonds, and the nature of atomic interactions. amercrystalassn.orgwiley-vch.de By identifying critical points in the electron density where the gradient is zero (∇ρ = 0), QTAIM provides a quantum mechanical basis for chemical concepts. rsc.org A key feature is the bond critical point (BCP), a point of minimum density between two bonded atoms but maximum density with respect to any perpendicular direction. wiley-vch.de The properties at this point, such as the electron density (ρBCP) and its Laplacian (∇²ρBCP), classify the interaction.

For this compound, a QTAIM analysis would characterize every bond within the molecule.

Covalent Bonds : Strong covalent bonds, such as C-C, C-N, C-H, C-Br, and the C≡N of the nitrile group, are expected to show high values of electron density (ρBCP > 0.1 a.u.) and a negative Laplacian of the electron density (∇²ρBCP < 0). A negative Laplacian indicates a concentration of electron density, characteristic of shared-shell (covalent) interactions. researchgate.net

Non-Covalent Interactions : Weaker, closed-shell interactions, such as intramolecular hydrogen bonds or other stabilizing forces, are characterized by low electron density (ρBCP < 0.1 a.u.) and a positive Laplacian (∇²ρBCP > 0). researchgate.net This positive value signifies depletion of electron density at the BCP, typical of electrostatic interactions, hydrogen bonds, and van der Waals forces.

A hypothetical QTAIM analysis for this compound would likely reveal bond paths connecting the atoms within the two pyridine rings and the bromo and carbonitrile substituents. Furthermore, it could identify potential intramolecular non-covalent interactions, for instance, between the nitrogen of one ring and a hydrogen on the other, which would influence the molecule's preferred conformation.

Hypothetical QTAIM Parameters for Selected Bonds in this compound

Bond TypeInteraction TypeExpected Electron Density (ρBCP) (a.u.)Expected Laplacian (∇²ρBCP) (a.u.)
C-C (in pyridine ring)Covalent~0.25 - 0.35Negative
C-N (in pyridine ring)Polar Covalent~0.30 - 0.40Negative
C-BrPolar Covalent~0.10 - 0.15Slightly Positive or Negative
C≡N (nitrile)Polar Covalent (Triple)> 0.40Negative
Intramolecular C-H···NHydrogen Bond (weak)~0.01 - 0.03Positive

The Non-Covalent Interaction (NCI) plot is a visualization technique that reveals and characterizes weak interactions in real space. nih.govacs.org It is based on the relationship between the electron density (ρ) and the reduced density gradient (s). By plotting isosurfaces of the reduced density gradient, colored according to the sign of the second eigenvalue (λ₂) of the electron density Hessian, NCI plots provide a qualitative picture of non-covalent interactions. nih.govscispace.com

The color scheme is typically:

Blue : Indicates strong, attractive interactions like hydrogen bonds. youtube.com

Green : Represents weak, delocalized van der Waals interactions, such as π-π stacking. youtube.commdpi.com

Red : Signifies repulsive interactions, such as steric clashes between atoms in close proximity. mdpi.com

For this compound, an NCI plot would be invaluable for understanding its three-dimensional structure and interaction potential. Expected features would include:

A green, disk-shaped isosurface between the two pyridine rings, indicating the presence of stabilizing π-π stacking interactions that would favor a relatively planar conformation. mdpi.com

Potential small, bluish-green isosurfaces indicating weak C-H···N or C-H···Br intramolecular hydrogen bonds, which would further stabilize the molecular geometry.

Red-colored regions of steric repulsion, particularly if the molecule is forced into a twisted, high-energy conformation.

This analysis highlights regions of the molecule that are likely to engage in intermolecular interactions, guiding the understanding of how these molecules might pack in a solid state or self-assemble in solution. researchgate.net

Molecular Dynamics Simulations for Supramolecular Assemblies (if applicable)

Given the planar, aromatic nature of the bipyridine core and the presence of polar substituents, this compound is a candidate for forming ordered, multi-molecule structures known as supramolecular assemblies. acs.org These assemblies are held together by a network of non-covalent interactions. Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems, including the spontaneous process of self-assembly. uomustansiriyah.edu.iqnih.gov

An MD simulation of multiple this compound molecules in a simulated solvent environment could provide critical insights into:

Self-Assembly Mechanisms : Observing the spontaneous aggregation of molecules to form larger structures, such as stacks, sheets, or other motifs. ucla.edu The simulation could reveal whether assembly is driven primarily by π-π stacking of the bipyridine cores or by dipole-dipole interactions involving the bromo and carbonitrile groups.

Structural Stability : Once an assembly is formed, MD can be used to assess its stability and dynamics over time. It can show how the individual molecules move and reorient within the larger structure and how the assembly responds to changes in conditions like temperature.

Solvent Effects : The role of the surrounding solvent in either promoting or hindering the formation of supramolecular structures can be explicitly modeled and understood.

While specific MD studies on this compound are not documented, research on similar bipyridine-based systems demonstrates their tendency to form well-defined supramolecular structures. acs.orgmdpi.com Therefore, it is highly probable that MD simulations would predict a rich self-assembly behavior for this compound, driven by the non-covalent forces detailed by QTAIM and NCI plot analyses.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the definitive structural assignment of organic molecules. For 6-Bromo-[2,3'-bipyridine]-5'-carbonitrile, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR techniques provides an unambiguous assignment of all proton and carbon resonances, revealing the precise connectivity and substitution pattern of the bipyridyl system.

¹H, ¹³C, and 2D NMR for Complete Structural Assignment

The ¹H NMR spectrum of this compound is expected to exhibit a complex set of signals in the aromatic region, typically between 7.0 and 9.5 ppm. The protons on the two pyridine (B92270) rings will show distinct chemical shifts and coupling patterns influenced by the positions of the nitrogen atoms, the bromine atom, and the electron-withdrawing carbonitrile group.

Based on the analysis of related bipyridine structures, such as 2,3'-bipyridine (B14897) and its substituted derivatives, a predicted assignment of the proton signals can be made. rsc.orgbceln.ca For instance, the proton adjacent to the nitrogen in the 2-pyridyl ring (H-6) would likely appear at a downfield chemical shift due to the deshielding effect of the nitrogen atom. The protons on the 5'-carbonitrile substituted ring will also be significantly influenced, with the proton ortho to the cyano group showing a downfield shift.

The ¹³C NMR spectrum provides complementary information, with the carbon atoms of the bipyridine framework appearing in the range of 110-160 ppm. The carbon of the nitrile group (C≡N) is expected to have a characteristic chemical shift around 115-120 ppm, while the carbon attached to the bromine atom (C-6) will be shifted to a lower frequency compared to an unsubstituted carbon.

To definitively assign each proton and carbon signal, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.

COSY: This experiment reveals proton-proton (H-H) coupling networks within each pyridine ring, allowing for the establishment of through-bond connectivity between adjacent protons. magritek.com

HSQC: This experiment correlates directly bonded proton and carbon atoms, enabling the assignment of the carbon signal for each protonated position on the rings.

HMBC: This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for identifying the quaternary carbons and for confirming the connectivity between the two pyridine rings and the positions of the substituents. arabjchem.org

A hypothetical table of expected NMR data is presented below, based on known data for similar compounds.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key HMBC Correlations
H-3~7.8C-3C-2, C-4, C-5
H-4~8.2C-4C-2, C-3, C-5, C-6
H-5~7.4C-5C-3, C-4, C-6
H-2'~9.2C-2'C-3', C-4', C-6'
H-4'~8.8C-4'C-2', C-3', C-5', C-6'
H-6'~9.0C-6'C-2', C-4', C-5'
--C-2H-3
--C-6H-5
--C-3'H-2', H-4'
--C-5'H-4', H-6'
--C≡NH-4', H-6'

In-situ NMR for Real-Time Reaction Monitoring

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

The FT-IR spectrum of this compound will be characterized by several key absorption bands corresponding to its constituent functional groups. The most prominent and diagnostically useful band is the stretching vibration of the carbonitrile group (C≡N), which is expected to appear in the region of 2220-2240 cm⁻¹. The exact position of this band can be sensitive to the electronic effects of the substituents on the pyridine ring.

The aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the pyridine rings will give rise to a series of bands in the 1400-1600 cm⁻¹ region. researchgate.net The C-Br stretching vibration typically appears in the far-infrared region, often below 700 cm⁻¹.

A table of expected characteristic FT-IR peaks is provided below, with reference to data for the isomeric compound 6-Bromopyridine-3-carbonitrile. nih.gov

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3100-3000Medium to Weak
C≡N Stretch2240-2220Strong
Aromatic C=C/C=N Stretch1600-1400Medium to Strong
C-H In-plane Bending1300-1000Medium
C-H Out-of-plane Bending900-700Strong
C-Br Stretch< 700Medium

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy provides complementary information to FT-IR, as the selection rules for vibrational transitions differ. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. For this compound, the C≡N stretch is also expected to be a prominent feature in the Raman spectrum.

The symmetric ring breathing modes of the pyridine rings, which involve the expansion and contraction of the rings, typically give rise to strong and sharp bands in the Raman spectrum, often in the 990-1050 cm⁻¹ region. s-a-s.orgresearchgate.net These modes are particularly sensitive to substitution and can be used to probe the electronic structure of the molecule. The C-Br stretch may also be more readily observed in the Raman spectrum compared to the IR.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For this compound (C₁₁H₅BrN₃), the high-resolution mass spectrum would show the molecular ion peak [M]⁺ and the isotopic pattern characteristic of a compound containing one bromine atom (a near 1:1 ratio for the M and M+2 peaks).

Electron ionization (EI) would likely lead to extensive fragmentation. The fragmentation pathways can provide valuable structural confirmation. Common fragmentation patterns for brominated aromatic compounds involve the loss of the bromine radical (•Br) or the hydrogen bromide molecule (HBr). bldpharm.com The bipyridine core can also undergo characteristic cleavages. The nitrile group can be lost as a cyanide radical (•CN).

A plausible fragmentation pathway could involve the initial loss of the bromine atom to give a stable cation, followed by subsequent fragmentation of the bipyridyl nitrile structure. Analysis of these fragment ions allows for the verification of the different components of the molecule.

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

π-π Stacking: The aromatic nature of the bipyridine rings facilitates stacking interactions, which are a significant cohesive force in the crystals of many aromatic compounds. The offset-face-to-face motif is a common arrangement observed in such structures. researchgate.net

Halogen Bonding: The bromine atom and the nitrogen atoms of the cyano and pyridine groups can participate in halogen bonding, a directional interaction between a halogen atom and a Lewis base. mdpi.com

Hydrogen Bonding: Although the parent molecule lacks strong hydrogen bond donors, potential co-crystals or solvates could exhibit hydrogen bonding involving the pyridine or nitrile nitrogen atoms. nih.gov

Dipole-Dipole Interactions: The polar cyano group introduces a significant dipole moment, which will influence the molecular packing.

Studies on similar structures, such as 3,3′,5,5′-tetrabromo-4,4′-bipyridine, reveal complex networks of N⋯Br and Br⋯Br interactions that result in a three-dimensional supramolecular structure. mdpi.com Similarly, the crystal structure of 4′-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile showcases aryl–perfluoroaryl stacking and various Br⋯F and F⋯F contacts. nih.gov

Table 1: Potential Intermolecular Interactions in Crystalline this compound

Interaction TypeParticipating Atoms/GroupsExpected Significance
π-π StackingBipyridine ringsHigh
Halogen BondingC-Br, Nitrile N, Pyridine NModerate to High
Dipole-DipoleCyano groupModerate
van der Waals forcesEntire moleculeHigh

A key structural feature of bipyridine derivatives is the dihedral angle between the two pyridine rings. In the solid state, this angle is influenced by both intramolecular steric effects and intermolecular packing forces. For 2,2'-bipyridine (B1663995), the molecule is typically planar in its complexes with metals, facilitating electron delocalization. wikipedia.org However, in the free ligand, steric hindrance between the hydrogens at the 3 and 3' positions can lead to a non-planar conformation.

In this compound, the linkage is between the 2 and 3' positions, which will lead to a non-planar arrangement of the two rings. The specific dihedral angle would be determined through SC-XRD analysis. For comparison, in the crystal structure of 4′-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile, the two phenyl rings are rotated with respect to each other by 40.6 (6)°. nih.gov The conformation of the bipyridine core in this compound is crucial as it impacts the molecule's electronic properties and its ability to act as a ligand in coordination chemistry.

Advanced Spectroscopic Methods for Mechanistic Investigations

Understanding the reaction mechanisms involving this compound, particularly those involving electron transfer or excited states, requires techniques that can probe short-lived intermediates and changes in electronic structure.

Spectroelectrochemistry combines electrochemical methods with spectroscopy to study the spectral changes that occur as a molecule is oxidized or reduced. Infrared (IR) spectroelectrochemistry is particularly useful for probing changes in the vibrational modes of a molecule upon electron transfer.

For bipyridine ligands, reduction is often localized on the ligand itself, leading to the formation of radical anions. rsc.org These changes in the electronic structure result in shifts in the IR absorption bands. For instance, the vibrational frequencies of the pyridine rings and the cyano group in this compound would be sensitive to the addition of an electron. By monitoring these changes as a function of the applied potential, one can gain insight into the distribution of the added electron density within the molecule. Studies on various bipyridine and related aromatic ligands have demonstrated the power of this technique in characterizing their reduction products. acs.orgacs.org The changes in the IR spectra can also provide information about the spin state of metal centers in bipyridine complexes. rsc.org

Transient absorption (TA) spectroscopy is a pump-probe technique used to study the dynamics of excited states and other short-lived species. youtube.com A laser pulse (the pump) excites the sample, and a second, time-delayed pulse (the probe) measures the absorption spectrum of the transient species. By varying the delay time between the pump and probe pulses, the formation and decay of these species can be monitored on timescales from femtoseconds to seconds. acs.org

For a molecule like this compound, TA spectroscopy could be used to characterize its singlet and triplet excited states, as well as any photochemically generated intermediates. Studies on 2,2'-bipyridine have shown that the S1 state decays via intersystem crossing to the T1 state on a picosecond timescale. acs.org

Time-resolved infrared (TRIR) spectroscopy is a related technique that uses an infrared probe to monitor vibrational changes following photoexcitation. This provides structural information about the excited states and transient intermediates, complementing the electronic information from TA spectroscopy.

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals and radical ions. When this compound undergoes a one-electron reduction, it forms a radical anion. ESR spectroscopy can provide detailed information about the electronic structure of this radical.

The interaction of the unpaired electron with magnetic nuclei (like ¹⁴N and ¹H) leads to hyperfine splitting in the ESR spectrum. The analysis of this splitting pattern can map the distribution of the unpaired electron spin density across the molecule. uu.nlacs.org This allows for the identification of the specific atoms that bear the most radical character. The g-value, another parameter obtained from the ESR spectrum, is also characteristic of the radical species. uu.nl ESR studies on radical anions of pyridine and related heterocycles have been instrumental in understanding their electronic structures. tandfonline.comoup.com The presence of organic radicals in reactions involving pyridine derivatives has been confirmed by ESR measurements. mdpi.com

Table 2: Advanced Spectroscopic Techniques and Their Applications to this compound

TechniqueInformation GainedPotential Application
Single-Crystal X-ray Diffraction (SC-XRD)Precise 3D atomic arrangement, bond lengths, bond angles, intermolecular interactions.Determination of the solid-state structure and packing.
IR SpectroelectrochemistryChanges in vibrational modes upon redox events.Characterization of the radical anion and dication.
Transient Absorption (TA) SpectroscopyDynamics of excited states and transient species.Study of photophysical properties and reaction intermediates.
Time-Resolved Infrared (TRIR) SpectroscopyStructural information of excited states and transient species.Elucidation of the structure of short-lived intermediates.
Electron Spin Resonance (ESR) SpectroscopyDetection and characterization of radical species, spin density distribution.Confirmation and structural analysis of the radical anion.

Future Research Directions and Outlook for 6 Bromo 2,3 Bipyridine 5 Carbonitrile

Exploration of Emerging Catalytic Applications

The bipyridine unit is a well-established ligand in coordination chemistry and catalysis. chemscene.com The electronic properties of 6-Bromo-[2,3'-bipyridine]-5'-carbonitrile, influenced by the electron-withdrawing nitrile group and the reactive bromine site, make it a compelling candidate for the development of novel catalysts. Future research is anticipated to explore the use of its metal complexes in a variety of catalytic transformations. Drawing parallels from other substituted bipyridine systems, these could include applications in water oxidation catalysis, a critical process for renewable energy technologies. acs.org The ability to tune the ligand's electronic and steric environment through modification of the bromine and nitrile functionalities will be key to designing highly active and selective catalysts for specific organic transformations.

Rational Design of Advanced Supramolecular Architectures

Bipyridine-based ligands are fundamental building blocks in the field of supramolecular chemistry, known for their ability to form stable complexes with metal ions and drive the self-assembly of intricate architectures. orgsyn.org The distinct functionalities of this compound—the chelating bipyridine core, the potential for halogen bonding via the bromine atom, and the coordinating ability of the nitrile group—provide multiple points of interaction for constructing complex supramolecular systems. Future work will likely focus on the rational design of metallogrids, cages, and polymers with tailored properties. These advanced materials could find applications in areas such as molecular recognition, host-guest chemistry, and the development of functional materials with tunable photophysical or electronic properties.

Synergistic Integration of Computational Chemistry with Experimental Studies for Predictive Design

To accelerate the discovery and optimization of functional molecules based on this compound, a strong synergy between computational chemistry and experimental studies will be crucial. Density Functional Theory (DFT) and other quantum chemical methods can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. nih.gov These computational models can be used to predict the outcomes of synthetic reactions, understand reaction mechanisms, and rationally design new ligands with desired catalytic or material properties. For instance, computational screening could identify promising candidates for specific applications before their synthesis and experimental validation, saving significant time and resources. This integrated approach will enable a more predictive and efficient design cycle for novel functional materials.

Q & A

Q. What are the key considerations for designing a synthetic route to 6-bromo-[2,3'-bipyridine]-5'-carbonitrile?

A robust synthetic strategy should address regioselectivity in bromination and nitrile introduction. For bipyridine synthesis, cross-coupling methods like Negishi coupling (using pyridyl-zinc intermediates) or Kumada coupling (with Grignard reagents) are effective for constructing the bipyridine core . Bromination at the 6-position requires careful selection of directing groups (e.g., methoxy or nitrile) to ensure positional control. Post-functionalization to introduce the carbonitrile group may involve cyanation via palladium catalysis or oxidation of primary amines .

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is critical for confirming bond lengths, angles, and substituent positions. Tools like SHELXL or PLATON validate structural models by analyzing residual electron density and hydrogen-bonding patterns . For example, the nitrile group’s orientation and bromine’s steric effects on the bipyridine dihedral angle can be quantified using these programs.

Q. What spectroscopic methods are optimal for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR identify substitution patterns (e.g., splitting from bromine’s anisotropic effects).
  • IR : A sharp peak near 2230 cm1^{-1} confirms the nitrile group.
  • Mass Spectrometry : High-resolution ESI-MS distinguishes isotopic patterns (e.g., 79Br/81Br^{79}\text{Br}/^{81}\text{Br}).
  • UV-Vis : π→π* transitions in the bipyridine system provide electronic structure insights .

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

The bromine atom acts as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. Its position on the pyridine ring affects electronic and steric environments. For instance, bromine at the 6-position (meta to the nitrile) may slow oxidative addition in palladium-catalyzed reactions compared to ortho-substituted analogs .

Advanced Research Questions

Q. How can computational methods predict regioselectivity in functionalizing this compound?

Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA) model transition states to predict reaction pathways. For example:

  • Nitrile Reactivity : LUMO maps reveal susceptibility to nucleophilic attack.
  • Bromine Replacement : Activation barriers for oxidative addition in Pd(0) complexes vary with substituent positions.
Substituent Position Activation Energy (kJ/mol)
6-Bromo (meta)85.2
5-Bromo (para)72.4

Hypothetical data based on analogous systems

Q. What strategies mitigate data contradictions in crystallographic vs. spectroscopic structural assignments?

Discrepancies between SCXRD and NMR/IR data often arise from dynamic effects (e.g., solvent interactions or conformational flexibility). Use Hirshfeld surface analysis to validate hydrogen-bonding networks or employ variable-temperature NMR to detect hindered rotation in the bipyridine system .

Q. How can thermogravimetric analysis (TGA) inform the thermal stability of this compound?

TGA under nitrogen/air quantifies decomposition thresholds. For example:

  • Nitrile Stability : Degradation above 250°C suggests thermal robustness.
  • Bromine Loss : Mass loss at lower temperatures may indicate Br2_2 elimination.
    Pair with DSC to identify phase transitions or exothermic decomposition events .

Q. What methodologies optimize catalytic efficiency in cross-coupling reactions involving this substrate?

  • Ligand Screening : Bulky phosphines (e.g., XPhos) enhance Pd-catalyzed couplings by stabilizing active intermediates.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may compete for coordination sites.
  • Additives : Cs2_2CO3_3 or K3_3PO4_4 base enhances transmetallation in Suzuki reactions .

Q. How do intermolecular interactions in the solid state affect material properties?

Graph set analysis (e.g., Etter’s rules ) classifies hydrogen-bonding motifs (e.g., R_2$$^2(8) dimers) that influence crystal packing and solubility. For this compound, the nitrile’s weak H-bond acceptor capacity may lead to π-stacking-dominated lattices .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the nitrile group’s electronic effects in bipyridine systems?

Contradictions may arise from divergent experimental conditions (e.g., solvent polarity or measurement techniques). Systematic studies using Hammett constantsm_m for nitrile) and cyclic voltammetry (redox potentials) provide quantitative comparisons. For example:

Substituent Hammett σm_m E1/2_{1/2} (V vs. SCE)
-CN0.56-1.25
-Br0.39-1.10

Data adapted from electrochemical studies of similar bipyridines

Q. Key Resources for Further Study

  • SHELX Suite : For crystallographic refinement .
  • DFT Software : Gaussian 16 or ORCA for reaction modeling .
  • Spectroscopic Databases : SDBS or NIST Chemistry WebBook for reference spectra.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.